molecular formula C22H18FN5OS2 B3007091 N-(4-fluorobenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 955261-14-0

N-(4-fluorobenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B3007091
CAS RN: 955261-14-0
M. Wt: 451.54
InChI Key: HSYNDJKRVAPKBT-UHFFFAOYSA-N
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Description

The compound "N-(4-fluorobenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide" is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with N-(pyridin-4-yl)-(indol-3-yl)acetamide structures have been investigated for their antiallergic properties , and thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized for their Src kinase inhibitory and anticancer activities . Additionally, fluoro-substituted compounds have been explored for their anti-lung cancer activity .

Synthesis Analysis

The synthesis of related compounds involves several steps, including indolization under Fischer conditions, the Japp-Klingemann method for the preparation of ethyl (indol-3-yl)alkanoates, and amidification through condensation reactions . The synthesis of thiazolyl derivatives includes the substitution of the pyridine ring and the introduction of a benzyl group, which has been shown to affect the inhibitory activity of the compounds .

Molecular Structure Analysis

The molecular structure of related compounds includes a pyridine ring, which is essential for biological activity, as seen in the antiallergic agents . The presence of a thiazole ring and its substitution pattern are crucial for the kinase inhibitory and anticancer activities . The introduction of a fluorine atom, as seen in the fluoro-substituted benzo[b]pyran compounds, can significantly impact the biological activity, including anti-lung cancer properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation reactions to form amide bonds, which are a common feature in drug molecules due to their stability and involvement in hydrogen bonding . The introduction of fluorine atoms into the molecular structure can be achieved through various fluorination reactions, which can enhance the biological activity and metabolic stability of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of a pyridine ring can increase the basicity of the molecule, while the introduction of a fluorine atom can affect the lipophilicity and metabolic stability . These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Scientific Research Applications

Pharmacological Potential

The compound shows promise as a pharmacological agent. One study found that a similar compound, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, was a potent inhibitor of PI3Kα and mTOR, vital in cellular signaling, potentially indicating cancer treatment applications (Stec et al., 2011). Similarly, thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with a structure closely resembling N-(4-fluorobenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide, demonstrated Src kinase inhibitory and anticancer activities (Fallah-Tafti et al., 2011).

Anticonvulsant Effects

In the realm of neurological disorders, benzothiazole derivatives, similar to N-(4-fluorobenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide, have shown significant anticonvulsant activity. For instance, specific benzothiazole derivatives exhibited potent effects in maximal electroshock and pentylenetetrazole seizure tests, suggesting their potential as anticonvulsant agents (Liu et al., 2016).

Anticancer Potential

Continuing on the anticancer theme, novel thiazole derivatives, structurally related to the compound , have been synthesized and evaluated for their activity against various cancer cell lines, showing promising cytotoxic effects (Ding et al., 2012). This indicates potential applications in cancer therapy.

Antimicrobial Activity

The compound's structural analogs also exhibit notable antimicrobial properties. Substituted N-(benzo[d]thiazol-2-yl)acetamide derivatives were synthesized and showed significant activity against various bacterial and fungal strains, highlighting their potential use in addressing antimicrobial resistance (Anuse et al., 2019).

Antiallergic Properties

A closely related compound, N-(pyridin-4-yl)-(indol-3-yl)acetamide, demonstrated potent antiallergic properties, being significantly more effective than traditional antiallergic compounds in certain assays. This suggests a potential avenue for developing new antiallergic therapies (Menciu et al., 1999).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5OS2/c1-14-21(31-22(26-14)16-3-2-10-24-12-16)18-8-9-20(28-27-18)30-13-19(29)25-11-15-4-6-17(23)7-5-15/h2-10,12H,11,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYNDJKRVAPKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

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